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Compound of Interest

Compound Name: 1h-Pyrrole-2-carbohydrazide

Cat. No.: B1296291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1H-Pyrrole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal

chemistry, serving as a versatile scaffold for the synthesis of various derivatives with potential

therapeutic applications. A thorough understanding of its spectroscopic properties is

fundamental for its identification, characterization, and the analysis of its reaction products.

This technical guide provides a summary of the available spectroscopic data for 1H-Pyrrole-2-
carbohydrazide, including references to related compounds to infer expected spectral

characteristics. It also outlines the common experimental protocols for acquiring this data.

While a complete set of experimental spectra for the parent compound is not readily available

in the public domain, this guide compiles the existing information to serve as a valuable

resource.

Chemical Structure and Properties
IUPAC Name: 1H-pyrrole-2-carbohydrazide Molecular Formula: C₅H₇N₃O Molecular Weight:

125.13 g/mol CAS Number: 50269-95-9

Spectroscopic Data Summary
Due to the limited availability of a complete, published experimental dataset for 1H-Pyrrole-2-
carbohydrazide, the following tables provide expected and observed values based on data
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from its derivatives and related pyrrole compounds.

Table 1: ¹H NMR Spectroscopic Data (Expected)
Proton

Expected Chemical Shift
(δ, ppm) in DMSO-d₆

Notes

Pyrrole N-H ~11.0 - 12.0

Broad singlet, chemical shift

can be concentration-

dependent.

Pyrrole H-5 ~6.8 - 7.0 Triplet or doublet of doublets.

Pyrrole H-3 ~6.5 - 6.7 Triplet or doublet of doublets.

Pyrrole H-4 ~6.0 - 6.2 Triplet or doublet of doublets.

Amide N-H ~8.0 - 9.5 Broad singlet.

Hydrazine -NH₂ ~4.0 - 5.0 Broad singlet.

Note: These are estimated ranges based on the analysis of substituted 1H-pyrrole-2-
carbohydrazide derivatives. The exact chemical shifts and coupling constants would need to

be determined experimentally.

Table 2: ¹³C NMR Spectroscopic Data (Expected)
Carbon

Expected Chemical Shift (δ, ppm) in
DMSO-d₆

Carbonyl C=O ~160 - 165

Pyrrole C-2 ~125 - 130

Pyrrole C-5 ~115 - 120

Pyrrole C-3 ~108 - 112

Pyrrole C-4 ~105 - 108

Note: These are estimated ranges. The chemical shift of C-2 is significantly influenced by the

carbohydrazide substituent.
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Table 3: FT-IR Spectroscopic Data
Functional Group

Expected Wavenumber
(cm⁻¹)

Intensity

N-H (Pyrrole) ~3300 - 3400 Medium, Sharp

N-H (Amide & Hydrazine) ~3100 - 3300 Strong, Broad

C=O (Amide I) ~1640 - 1680 Strong

N-H bend (Amide II) ~1520 - 1570 Medium

C-N stretch ~1200 - 1350 Medium

C-H (Aromatic) ~3100 - 3150 Medium

Note: The N-H stretching region may show multiple overlapping bands. Data from derivatives of

1H-pyrrole-2-carbohydrazide show a pyrrole N-H stretch around 3200-3580 cm⁻¹ and a C=O

amide stretch around 1770-1890 cm⁻¹.

Table 4: Mass Spectrometry Data
Parameter Value Source

Molecular Ion [M]⁺

(Calculated)
125.0589 PubChem

Common Fragmentation

Pathways

Loss of NH₂NH₂, loss of

CONHNH₂
Inferred from structure

Note: The experimental mass spectrum is not readily available. The molecular ion peak is

expected at m/z 125. Fragmentation would likely involve the loss of the hydrazide group or

parts of it.

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization

of 1H-Pyrrole-2-carbohydrazide.

Synthesis of 1H-Pyrrole-2-carbohydrazide[1]
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A mixture of ethyl 1H-pyrrole-2-carboxylate (1 mmol) and hydrazine hydrate (0.5 mL, 80% in

water) is heated to 70°C in a 25 mL round-bottomed flask with magnetic stirring for 45 minutes.

The reaction mixture is then cooled to room temperature, leading to the formation of a

suspension. The solid product is collected by filtration, washed with diethyl ether, and

recrystallized from absolute ethanol to yield 1H-Pyrrole-2-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of 1H-Pyrrole-2-carbohydrazide is dissolved in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher.

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a

proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for

each carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry

potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The FT-IR spectrum is recorded using a Fourier-Transform Infrared

spectrometer.

Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a

common technique for small molecules and often results in extensive fragmentation,
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providing structural information.

Mass Analysis: A quadrupole, time-of-flight (TOF), or other mass analyzer is used to

separate the ions based on their mass-to-charge ratio (m/z).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of synthesis and characterization of 1H-
Pyrrole-2-carbohydrazide.
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Caption: Workflow for the synthesis and spectroscopic characterization of 1H-Pyrrole-2-
carbohydrazide.

Conclusion
This technical guide consolidates the available spectroscopic information for 1H-Pyrrole-2-
carbohydrazide. While a complete experimental dataset for the parent compound remains

elusive in the reviewed literature, the provided expected values and experimental protocols

offer a solid foundation for researchers working with this compound. The synthesis is

straightforward, and the characterization can be achieved using standard spectroscopic

techniques. Further studies to publish a complete and detailed spectroscopic analysis of 1H-
Pyrrole-2-carbohydrazide would be a valuable contribution to the scientific community.
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To cite this document: BenchChem. [Spectroscopic Profile of 1H-Pyrrole-2-carbohydrazide: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296291#spectroscopic-data-of-1h-pyrrole-2-
carbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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